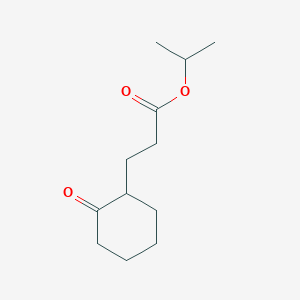
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with ethoxy and diethoxyethyl groups
准备方法
The synthesis of 1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane typically involves multi-step organic reactions. One common synthetic route includes the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base, followed by the introduction of diethoxyethyl groups through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the introduction of different functional groups. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.
科学研究应用
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering the conformation of proteins, or modulating signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity.
相似化合物的比较
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane can be compared with similar compounds such as:
1-(2,2-Diethoxyethyl)-1H-pyrazole-4-boronic acid: Known for its applications in organic synthesis and medicinal chemistry.
1-(2,2-Diethoxyethyl)urea: Used in various chemical reactions and as an intermediate in the synthesis of pharmaceuticals.
[1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl]methanol: Studied for its potential biological activities and therapeutic applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
属性
CAS 编号 |
65392-28-1 |
|---|---|
分子式 |
C16H32O3 |
分子量 |
272.42 g/mol |
IUPAC 名称 |
1-(2,2-diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane |
InChI |
InChI=1S/C16H32O3/c1-6-17-14(18-7-2)12-16(19-8-3)11-9-10-15(4,5)13-16/h14H,6-13H2,1-5H3 |
InChI 键 |
XRALGAMDDCPJEH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC1(CCCC(C1)(C)C)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)

![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)






![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
![N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide](/img/structure/B14493377.png)
